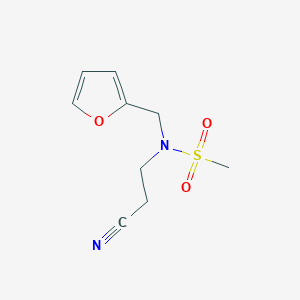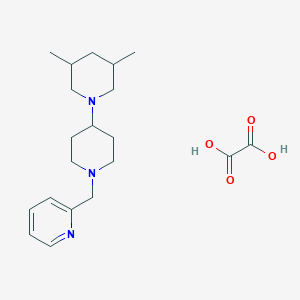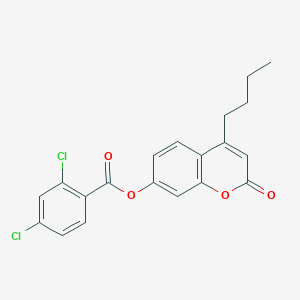
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide involves its ability to inhibit the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the pH of the body fluids. Additionally, this compound has been found to affect the activity of other enzymes and receptors, which may contribute to its overall effects on biological processes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including its ability to modulate the activity of various enzymes and receptors. This compound has been shown to affect the activity of carbonic anhydrase, GABA receptors, and potassium channels, among others. Additionally, this compound has been found to have effects on the regulation of acid-base balance, electrolyte balance, and fluid balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide has several advantages for use in lab experiments, including its ability to modulate the activity of various enzymes and receptors, and its effects on the regulation of acid-base balance, electrolyte balance, and fluid balance. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research involving N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide, including investigations into its effects on specific enzymes and receptors, as well as studies on its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on biological processes. Overall, this compound represents a valuable tool for investigating various biological processes and has the potential to lead to new insights and therapeutic strategies.
Applications De Recherche Scientifique
N-(2-cyanoethyl)-N-(2-furylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies on the mechanisms of action of various biological processes. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. Additionally, this compound has been shown to affect the activity of other enzymes and receptors, including GABA receptors and potassium channels.
Propriétés
IUPAC Name |
N-(2-cyanoethyl)-N-(furan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-15(12,13)11(6-3-5-10)8-9-4-2-7-14-9/h2,4,7H,3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYKXLGSHSBKKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC#N)CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3969366.png)
![N-[4-(acetylamino)phenyl]-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B3969372.png)
![2-oxo-N-{2-[(trifluoroacetyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B3969378.png)

![1-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3969394.png)

![1-[2-nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]azepane](/img/structure/B3969409.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B3969415.png)
![2-[4-(3-ethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3969420.png)
![5-bromo-2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3969435.png)
![4-ethoxy-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3969452.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)
